molecular formula C9H9BrO2S B6186126 3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione CAS No. 2624142-36-3

3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Cat. No. B6186126
CAS RN: 2624142-36-3
M. Wt: 261.1
InChI Key:
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Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .


Synthesis Analysis

Bromomethyl compounds can be synthesized from various methods. For instance, one study discussed the synthesis of various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be analyzed using various spectroscopic techniques. For instance, Infrared (IR), 1H-NMR, 13C-NMR, and Mass spectroscopy techniques are often used .


Chemical Reactions Analysis

Bromomethyl compounds are highly reactive and can participate in a variety of chemical reactions. For example, they can undergo Suzuki cross-coupling reactions .

Mechanism of Action

The mechanism of action of bromomethyl compounds can vary depending on their structure and the biological system they interact with. Some bromomethyl compounds are known to interact with proteins like cereblon .

Safety and Hazards

Bromomethyl compounds can pose various safety hazards. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future research directions in the field of bromomethyl compounds could involve the development of new synthetic methods, exploration of their biological activities, and their application in the synthesis of complex organic molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves the bromination of 2,3-dihydro-1lambda6-benzothiophene-1,1-dione followed by the reaction of the resulting brominated compound with formaldehyde.", "Starting Materials": [ "2,3-dihydro-1lambda6-benzothiophene-1,1-dione", "Bromine", "Formaldehyde", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1lambda6-benzothiophene-1,1-dione (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature. Continue stirring for 2 hours.", "Step 2: Add sodium acetate (1.5 g) to the reaction mixture and stir for 30 minutes.", "Step 3: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 4: Combine the organic layers and wash with water (2 x 20 mL), then dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in formaldehyde (10 mL) and add hydrogen peroxide (1.0 mL) and sodium hydroxide (1.0 g). Stir the mixture at room temperature for 2 hours.", "Step 7: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 8: Combine the organic layers and wash with water (2 x 20 mL), then dry over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the final product, 3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione." ] }

CAS RN

2624142-36-3

Product Name

3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Molecular Formula

C9H9BrO2S

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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